![molecular formula C15H20N4O4S B15105805 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B15105805.png)
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one
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Overview
Description
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a benzoxadiazole ring, a piperazine ring, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Based on the search results, here's what is known about the applications of "1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one":
Basic Information
- CAS Number: 1010901-54-8
- Molecular Formula: C15H18N4O4S
- Molecular Weight: 350.39
- Synonyms: 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one; 2-Buten-1-one, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-3-methyl-
Potential Applications
While the search results do not specifically detail the applications of "1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one," they do provide information on similar compounds, which can give insights into potential applications.
- Anticancer Activity: Compounds containing benzoxadiazole and piperazine structures have demonstrated anticancer properties by inducing apoptosis in cancer cell lines through disrupting cellular signaling pathways.
- Antimicrobial Activity: Similar compounds have exhibited activity against bacterial strains.
- Neuroprotective Effects: Recent investigations have highlighted potential neuroprotective effects, where the compound may protect neuronal cells from oxidative stress-induced damage.
Mechanism of Action
The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one include:
- 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic organic molecule that belongs to the class of benzoxadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of benzoxadiazole derivatives are primarily attributed to their ability to interact with various biological targets. The following sections detail specific activities associated with This compound .
Antimicrobial Activity
Research indicates that benzoxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds containing the benzoxadiazole moiety demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
64 | Escherichia coli |
Anticancer Activity
The anticancer potential of benzoxadiazole derivatives has been investigated extensively. For instance, a study conducted on various cancer cell lines demonstrated that certain derivatives induced apoptosis and inhibited cell proliferation. The compound showed promising results in inhibiting the growth of human breast carcinoma cells (MCF-7) and colon carcinoma cells (SW480).
Case Study:
In vitro assays revealed that This compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant cytotoxicity. Flow cytometry analysis confirmed that the compound induced G2/M phase arrest in the cell cycle.
Anti-inflammatory Activity
Benzoxadiazole derivatives have also been reported to possess anti-inflammatory properties. In a study assessing the effect of various compounds on inflammatory cytokine production, This compound was shown to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
The precise mechanism by which This compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the inhibition of specific enzymes involved in cell proliferation and inflammation pathways.
Properties
Molecular Formula |
C15H20N4O4S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C15H20N4O4S/c1-11(2)10-14(20)18-6-8-19(9-7-18)24(21,22)13-5-3-4-12-15(13)17-23-16-12/h3-5,11H,6-10H2,1-2H3 |
InChI Key |
MIUSLWXECFIHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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